6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

CAS No.: 1154177-90-8

Cat. No.: VC3349886

Molecular Formula: C11H14BrNS

Molecular Weight: 272.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154177-90-8 |

|---|---|

| Molecular Formula | C11H14BrNS |

| Molecular Weight | 272.21 g/mol |

| IUPAC Name | 6-bromo-N-ethyl-3,4-dihydro-2H-thiochromen-4-amine |

| Standard InChI | InChI=1S/C11H14BrNS/c1-2-13-10-5-6-14-11-4-3-8(12)7-9(10)11/h3-4,7,10,13H,2,5-6H2,1H3 |

| Standard InChI Key | RPXFUNFOAAVJPC-UHFFFAOYSA-N |

| SMILES | CCNC1CCSC2=C1C=C(C=C2)Br |

| Canonical SMILES | CCNC1CCSC2=C1C=C(C=C2)Br |

Introduction

Structural Information and Chemical Properties

Molecular Structure

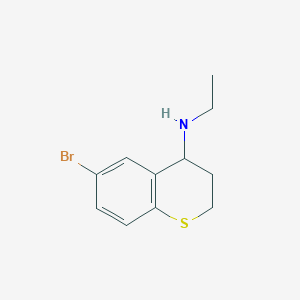

The molecular structure of 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine features a benzothiopyran scaffold with specific substituents. The core structure consists of a benzene ring fused to a partially saturated thiopyran ring, creating the benzothiopyran (or thiochromen) system . The compound has a bromine atom at the 6-position of the aromatic ring and an N-ethylamino group at the 4-position of the thiopyran ring . This arrangement creates a unique chemical entity with particular reactivity and potential biological interactions.

Chemical Identifiers and Nomenclature

6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine has several chemical identifiers that help in its unique identification in chemical databases and literature. Table 1 provides the key chemical identifiers for this compound.

Table 1: Chemical Identifiers of 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

| Identifier Type | Value |

|---|---|

| CAS Number | 1154177-90-8 |

| Molecular Formula | C11H14BrNS |

| IUPAC Name | 6-bromo-N-ethyl-3,4-dihydro-2H-thiochromen-4-amine |

| Alternative Name | 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine |

| SMILES Notation | CCNC1CCSC2=C1C=C(C=C2)Br |

| InChI | InChI=1S/C11H14BrNS/c1-2-13-10-5-6-14-11-4-3-8(12)7-9(10)11/h3-4,7,10,13H,2,5-6H2,1H3 |

| InChIKey | RPXFUNFOAAVJPC-UHFFFAOYSA-N |

The compound's nomenclature reflects its structural features: "6-bromo" indicates the position of the bromine atom on the aromatic ring, "N-ethyl" denotes the ethyl group attached to the nitrogen atom, "3,4-dihydro-2H" describes the partial saturation of the thiopyran ring, and "1-benzothiopyran-4-amine" specifies the core structure and the amine group at position 4 .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 272.01030 | 138.9 |

| [M+Na]+ | 293.99224 | 142.1 |

| [M+NH4]+ | 289.03684 | 145.9 |

| [M+K]+ | 309.96618 | 139.5 |

| [M-H]- | 269.99574 | 141.7 |

| [M+Na-2H]- | 291.97769 | 143.0 |

| [M]+ | 271.00247 | 139.5 |

| [M]- | 271.00357 | 139.5 |

These CCS values are particularly useful in ion mobility spectrometry and can help in the identification and characterization of the compound in complex mixtures .

Synthesis and Manufacturing

Synthetic Routes

Supplier Information and Availability

6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine is available from several chemical suppliers, including specialized companies that provide research chemicals and pharmaceutical intermediates. The compound is typically supplied with a minimum purity of 95%, making it suitable for research applications. Suppliers often provide detailed product specifications and safety data sheets (SDS) for handling and storage purposes.

Common suppliers mentioned in the search results include Parchem and Kemix Pty Ltd, though other chemical suppliers likely offer this compound as well. When purchasing from suppliers, researchers should verify the product's purity, certificate of analysis, and accompanying safety documentation.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine could focus on structure-activity relationship (SAR) studies to understand how its structural features contribute to potential biological activities. By synthesizing analogs with variations in substituents and evaluating their biological effects, researchers could identify promising lead compounds for pharmaceutical development.

Synthetic Methodology Development

The development of efficient and selective synthetic methods for 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine and related compounds represents another area for future research. Novel synthetic approaches could improve yield, reduce waste, and enable access to a broader range of analogs for structure-activity studies.

Biological Activity Screening

Comprehensive screening of 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine against various biological targets could reveal previously unknown activities. Given the diverse biological effects reported for related heterocyclic compounds, this compound might exhibit interesting and potentially useful pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume